2-(2-Chloro-4-fluoro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene
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Overview
Description
2-(2-Chloro-4-fluoro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene is a complex organic compound characterized by the presence of a benzylsulfanyl group attached to a tetraaza-fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluoro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-fluorobenzyl chloride with a suitable thiol compound to form the benzylsulfanyl intermediate. This intermediate is then reacted with a tetraaza-fluorene derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, industrial methods would incorporate purification steps like recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluoro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(2-Chloro-4-fluoro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluoro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-4-fluorobenzyl)-4-{[(2-fluorophenyl)sulfanyl]methyl}-1,3-thiazole
- 3-(2-Chloro-4-fluoro-benzylsulfanyl)-5-difluoromethyl-[1,2,4]triazol-4-ylamine
Uniqueness
Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H10ClFN4S |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C16H10ClFN4S/c17-12-7-10(18)6-5-9(12)8-23-16-20-15-14(21-22-16)11-3-1-2-4-13(11)19-15/h1-7H,8H2,(H,19,20,22) |
InChI Key |
OYRRJSJCOJWPDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC4=C(C=C(C=C4)F)Cl |
Origin of Product |
United States |
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